molecular formula C8H8O B127234 3-Vinylphenol CAS No. 620-18-8

3-Vinylphenol

Cat. No. B127234
CAS RN: 620-18-8
M. Wt: 120.15 g/mol
InChI Key: YNGIFMKMDRDNBQ-UHFFFAOYSA-N
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Description

3-Vinylphenol is a vinylphenolic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a vinyl group attached to a phenol moiety, which allows for various chemical transformations. The studies involving 3-vinylphenol derivatives demonstrate its utility in synthesizing complex molecular structures such as benzoxepines, methanochromans, benzofurans, benzomorpholines, and polyvinylphenol-based polymers .

Synthesis Analysis

The synthesis of compounds derived from 3-vinylphenol involves various catalytic and coupling reactions. For instance, benzoxepines can be assembled through a rhodium(III)-catalyzed C-H functionalization of o-vinylphenols, which is a practical and atom-economical method . Similarly, the synthesis of 3,4-dihydro-2H-2,4-methanochromans is achieved by a Lewis acid-catalyzed cycloaddition of propargylic alkynols with 2-vinylphenol . A metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans, highlighting the potential for green chemistry approaches . Additionally, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts from 4-vinylphenols has been reported, utilizing molecular oxygen as the terminal oxidant .

Molecular Structure Analysis

The molecular structure of 3-vinylphenol derivatives is characterized by the presence of the vinyl group, which can participate in various chemical reactions, leading to the formation of complex cyclic structures. For example, the vinyl group in o-vinylphenols is crucial for the C-H functionalization that leads to benzoxepine skeletons . The molecular structure of these derivatives is often confirmed using spectroscopic methods such as NMR, as demonstrated in the characterization of a new vinylpyranoanthocyanin-catechin pigment .

Chemical Reactions Analysis

3-Vinylphenol derivatives undergo a range of chemical reactions, including cycloadditions, coupling reactions, and polymerizations. The cycloaddition reactions are notable for their high efficiency and atom economy, producing valuable bridged-ring products . The coupling reactions are facilitated by catalysts such as Bu4NI and oxidants like t-BuOOH, leading to the formation of benzofurans . Furthermore, controlled radical polymerization has been employed to synthesize bio-based poly(vinylguaiacol) and poly(vinylcatechol) from vinylphenolic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-vinylphenol derivatives are influenced by the functional groups present in the molecule. For instance, the introduction of vinyl groups into biobased polyphenols results in multifunctional aromatic polymers that can be used as building blocks for polymer synthesis . The solvent- and halogen-free modification of these polyphenols demonstrates the potential for environmentally friendly approaches in material science. Additionally, the synthesis of high-molecular-weight poly(4-vinylphenol) and its copolymers showcases the stability and versatility of these materials, which maintain their molecular weight during group conversion processes .

Scientific Research Applications

Production of Vinylphenol through Biomass Pyrolysis

4-Vinylphenol, similar in structure to 3-vinylphenol, can be produced through the fast pyrolysis of herbaceous biomass. This process, conducted at lower temperatures without catalysts, has been found effective with materials like bagasse, cornstalk, and bamboo (Qu et al., 2013).

Biodegradable Polymers

Vinylphenols, including 3-vinylphenol, have been studied in the context of biodegradable polymer blends. For instance, blends of poly(vinylphenol) and poly(3-hydroxybutyrate) have been analyzed for their hydrogen-bonding interactions, affecting their biodegradability and utility in environmental applications (Guo et al., 2010).

Polymer Miscibility and Hydrogen Bonding

The miscibility of polymers like poly(vinylphenol) with others, and their hydrogen bonding behaviors, are vital in developing new materials with specific properties. Studies have shown the significant impact of hydrogen bonding in determining the miscibility and overall characteristics of these polymer blends (Kuo & Chang, 2001).

Photocatalysis Applications

Poly(vinylphenol) has been used as a sensitizer in photocatalysis, a process significant in environmental remediation. The use of poly(vinylphenol) in sensitizing titania for visible light photocatalysis showcases its potential in renewable energy and pollution control applications (Zhang et al., 2017).

Wine Aroma and Fermentation

In the food industry, especially in winemaking, vinylphenols like 4-vinylphenol and 4-vinylguaiacol play a role in influencing wine aroma. These compounds can impact the overall sensory profile of wines, with specific strains of yeast being identified that can modulate the levels of these compounds in the fermentation process (Chatonnet et al., 1993).

Safety And Hazards

3-Vinylphenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

Future Directions

There are ongoing studies on the synthesis of canolol and other vinylphenols from biobased p-hydroxycinnamic acids . These studies aim to explore the potential applications of these compounds in various industries, including food, cosmetic, pharmaceutical, and the production of new sustainable polymers and biobased substitutes for fine chemicals .

properties

IUPAC Name

3-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGIFMKMDRDNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24979-69-9
Record name Phenol, 3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24979-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00211033
Record name Phenol, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylphenol

CAS RN

620-18-8
Record name Phenol, 3-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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